Ortho-Methyl Substitution Pattern Differentiation from Unsubstituted 3-Phenylpyrrolidine
3-(2-Methylphenyl)pyrrolidine contains an ortho-methyl group on the phenyl ring, increasing lipophilicity relative to unsubstituted 3-phenylpyrrolidine. The calculated LogP for 3-(2-methylphenyl)pyrrolidine is 2.13 , representing a measurable increase in partition coefficient attributable solely to the methyl substituent. This differentiation matters because lipophilicity directly impacts membrane permeability, nonspecific protein binding, and solubility characteristics in biological assay systems.
| Evidence Dimension | Calculated LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | LogP = 2.13 |
| Comparator Or Baseline | 3-Phenylpyrrolidine (unsubstituted analog): LogP ~1.6-1.7 (estimated by structural difference of ~0.5 LogP units per methyl addition) |
| Quantified Difference | ΔLogP ≈ +0.4 to +0.5 units |
| Conditions | Calculated value based on molecular structure; no direct experimental measurement for comparator in same study |
Why This Matters
This difference affects compound handling, solubility in assay media, and potential off-target partitioning—critical considerations when selecting compounds for consistent biological screening or medicinal chemistry campaigns.
